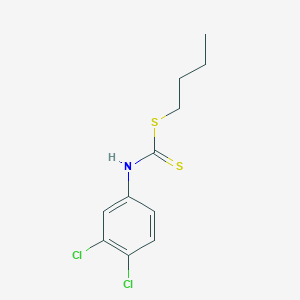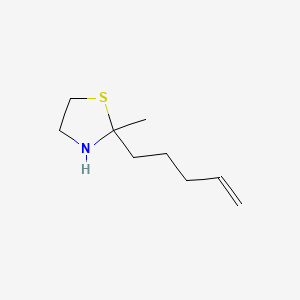![molecular formula C12H20N2O4 B14445659 5,5,5',5'-Tetramethyl[3,3'-bimorpholine]-2,2'-dione CAS No. 78025-03-3](/img/structure/B14445659.png)
5,5,5',5'-Tetramethyl[3,3'-bimorpholine]-2,2'-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5,5’,5’-Tetramethyl[3,3’-bimorpholine]-2,2’-dione is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two morpholine rings, each substituted with two methyl groups, and connected through a dione linkage. Its distinct structure makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5’,5’-Tetramethyl[3,3’-bimorpholine]-2,2’-dione typically involves the reaction of morpholine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 3,3’,5,5’-tetramethylbiphenyl with morpholine in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the dione linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product.
化学反応の分析
Types of Reactions
5,5,5’,5’-Tetramethyl[3,3’-bimorpholine]-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione linkage to a diol.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetramethylbiphenyl tetracarboxylic acid, while reduction may produce tetramethylbiphenyl diol.
科学的研究の応用
5,5,5’,5’-Tetramethyl[3,3’-bimorpholine]-2,2’-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism by which 5,5,5’,5’-Tetramethyl[3,3’-bimorpholine]-2,2’-dione exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
類似化合物との比較
Similar Compounds
3,3’,5,5’-Tetramethylbiphenyl: A related compound with similar structural features but lacking the morpholine rings.
3,3’,5,5’-Tetramethylbenzidine: Another similar compound used in various chemical applications.
Uniqueness
5,5,5’,5’-Tetramethyl[3,3’-bimorpholine]-2,2’-dione is unique due to its dual morpholine rings and dione linkage, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
78025-03-3 |
|---|---|
分子式 |
C12H20N2O4 |
分子量 |
256.30 g/mol |
IUPAC名 |
3-(5,5-dimethyl-2-oxomorpholin-3-yl)-5,5-dimethylmorpholin-2-one |
InChI |
InChI=1S/C12H20N2O4/c1-11(2)5-17-9(15)7(13-11)8-10(16)18-6-12(3,4)14-8/h7-8,13-14H,5-6H2,1-4H3 |
InChIキー |
AYJSCNIQICATPU-UHFFFAOYSA-N |
正規SMILES |
CC1(COC(=O)C(N1)C2C(=O)OCC(N2)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline](/img/structure/B14445587.png)


![Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate](/img/structure/B14445597.png)


silane](/img/structure/B14445632.png)

![4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate](/img/structure/B14445639.png)
![5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione](/img/structure/B14445643.png)
